molecular formula C21H19NO4S B2604109 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide CAS No. 2034474-03-6

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide

Cat. No.: B2604109
CAS No.: 2034474-03-6
M. Wt: 381.45
InChI Key: BSOHVQMEFGMYNP-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide is a synthetic benzamide derivative featuring a benzodioxole moiety linked via a 2-hydroxypropyl chain to a benzamide core substituted with a thiophen-3-yl group. The hydroxypropyl linker may enhance solubility and enable hydrogen bonding, which could influence pharmacokinetic properties or target binding. Structural confirmation of such compounds typically employs spectroscopic techniques such as ¹H/¹³C-NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-21(24,17-6-7-18-19(10-17)26-13-25-18)12-22-20(23)15-4-2-14(3-5-15)16-8-9-27-11-16/h2-11,24H,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOHVQMEFGMYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The benzodioxole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield carboxylic acids or aldehydes, while reduction of the benzamide group can produce amines.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiophene rings can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways. For example, compounds with similar structures have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogs can be categorized based on core scaffolds and substituents:

Compound Name / ID Core Structure Key Substituents Functional Groups Impacting Properties
Target Compound Benzamide - 2H-1,3-Benzodioxol-5-yl (via 2-hydroxypropyl)
- Thiophen-3-yl
Benzodioxole (electron-rich), Thiophene (hydrophobic), Hydroxyl
Compound 10 : N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(5-Methyl-1,3-dioxo-isoindol-2-yl)butanamido]benzamide Benzamide - 2H-1,3-Benzodioxol-5-yl
- 5-Methyl-1,3-dioxo-isoindol-2-yl
Isoindole dione (electron-withdrawing), Benzodioxole
Compounds 7–9 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-1,2,4-triazole-3-thiones 1,2,4-Triazole - 4-X-Phenylsulfonyl (X = H, Cl, Br)
- 2,4-Difluorophenyl
Sulfonyl (polar), Fluorine (electron-withdrawing)
878065-05-5 : N-((4-Benzyl-5-((2-(Hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-Methoxybenzamide Benzamide + Triazole - 4-Methoxybenzamide
- Triazole with benzyl and thioethyl groups
Methoxy (lipophilic), Triazole (hydrogen-bond acceptor)

Key Observations :

  • Benzodioxole vs. Sulfonyl/Phenyl Groups : The target compound’s benzodioxole moiety may enhance aromatic interactions compared to sulfonyl groups in compounds 7–9, which introduce polarity and electron-withdrawing effects .
  • Thiophene vs.
  • Hydroxypropyl Linker : Unique to the target compound, this group may improve solubility compared to the methoxy or alkyl chains in analogs like 878065-05-5 .

Comparative Challenges :

  • The hydroxypropyl group in the target compound may necessitate protection/deprotection steps during synthesis, whereas triazole formation in compounds 7–9 involves straightforward cyclization .

Physicochemical and Pharmacological Properties

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:

Property Target Compound Compound 10 Compounds 7–9
LogP (Estimated) Moderate (thiophene + hydroxyl balance) High (isoindole dione) Variable (sulfonyl increases polarity)
Solubility Moderate (hydroxyl enhances hydrophilicity) Low (rigid, planar isoindole) Low to moderate (polar sulfonyl)
Hydrogen Bonding High (hydroxyl, amide) Moderate (amide, dione carbonyl) Low (triazole thione)

Pharmacological Implications :

  • Fluorine in compounds 7–9 could enhance metabolic stability and membrane permeability .

Tautomerism and Conformational Stability

  • Unlike compounds 7–9, which exhibit thione-thiol tautomerism confirmed by IR (C=S stretch at 1247–1255 cm⁻¹ and absence of S-H bands) , the target compound’s benzamide core lacks tautomeric flexibility. Its hydroxypropyl group may adopt multiple conformations, influencing binding mode in biological targets.

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